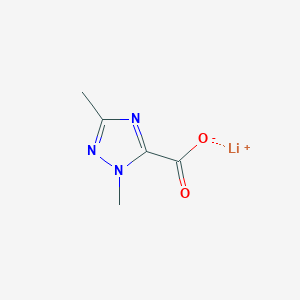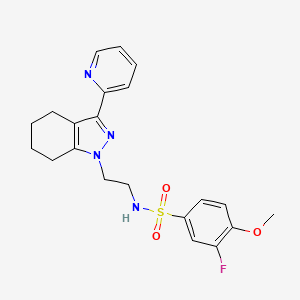![molecular formula C7H11N3O3 B2466542 methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate CAS No. 1423034-58-5](/img/structure/B2466542.png)
methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . Triazoles are known for their wide range of chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a process like the Huisgen cycloaddition, a well-known method for synthesizing triazoles .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo transformations such as N-alkylation and N-arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Triazoles are generally stable and resistant to oxidation and reduction .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate and similar compounds have been studied for their role as corrosion inhibitors. A study by Elazhary et al. (2019) explored the use of related 1,2,3-triazole derivatives as corrosion inhibitors of mild steel in sulfuric acid solution. The research utilized various techniques like electrochemical impedance spectroscopy, potentiodynamic polarization, and scanning electron microscopy to determine the effectiveness of these inhibitors (Elazhary et al., 2019).
Synthesis and Characterization
Milićević et al. (2020) focused on the synthesis of quinoline-2,4-dione functionalized 1,2,3-triazol-4-ylmethanols and related compounds. Their research included deacetylation and oxidation processes to produce various derivatives, with confirmation of structures through NMR spectroscopy and other spectroscopic methods (Milićević et al., 2020).
Antimicrobial Activity
Research by Holla et al. (2005) on substituted 1,2,3-triazoles, including compounds structurally similar to methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate, investigated their antimicrobial activity. They synthesized various triazole derivatives and assessed their antimicrobial properties using IR, NMR, and mass spectral data (Holla et al., 2005).
Fluorescent Probe Development
A study by Palanisamy et al. (2016) reported the development of a water-soluble copper complex using 1,2,3-triazole derivatives as a fluorescent probe for detecting hydrogen sulfide (H2S) in live cells and zebra fish. This indicates the potential use of methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate in developing fluorescent probes (Palanisamy et al., 2016).
Catalytic Activity in Organic Reactions
The catalytic properties of 1,2,3-triazoles, including similar compounds, have been explored in various chemical reactions. For example, Amadio et al. (2012) synthesized cationic complexes using 1,2,3-triazole derivatives and examined their catalytic activity in Suzuki-Miyaura reactions, demonstrating the utility of these compounds in organic synthesis (Amadio et al., 2012).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds containing similar structures, such as imidazole and indole derivatives, have been found to interact with multiple receptors and show a broad range of biological properties .
Mode of Action
It’s worth noting that compounds with similar structures have shown various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, contributing to their broad-spectrum biological activities .
Result of Action
Compounds with similar structures have demonstrated various biological activities, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
methyl 2-[4-(2-hydroxyethyl)triazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-13-7(12)5-10-4-6(2-3-11)8-9-10/h4,11H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWNVAUOPWCYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=N1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2466459.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2466461.png)


![1-[(4-chlorophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole](/img/structure/B2466465.png)
![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2466466.png)
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2466467.png)
![N-(4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2466468.png)
![6-[(2,4-Dichlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2466476.png)
![N-(Cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide](/img/structure/B2466477.png)


![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-azaspiro[2.4]hept-6-yl]-1H-imidazol-5-yl]-9H-fluoren-2-yl]-1H-benzimidazol-2-yl]-, 1,1-dimethylethyl ester, (1R,3S,4S)-](/img/structure/B2466481.png)
